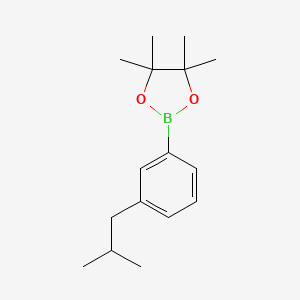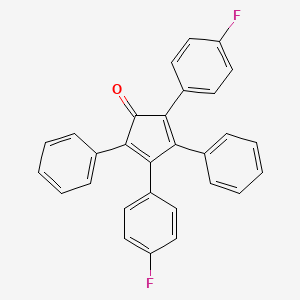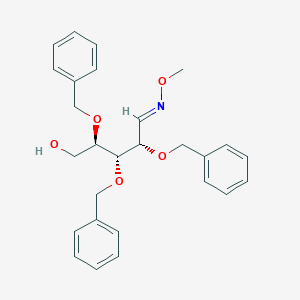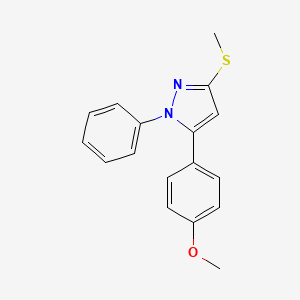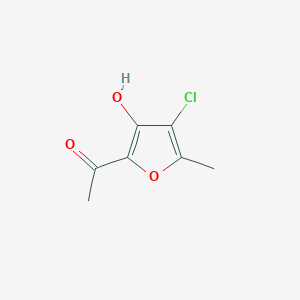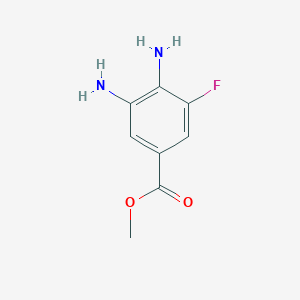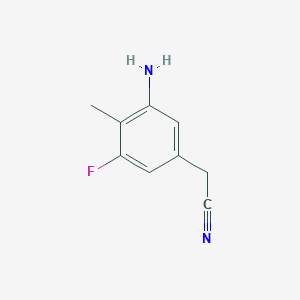
(S)-3-(Aminooxy)butane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Aminooxy)butane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Aminooxy)butane-1-thiol typically involves the reaction of a suitable precursor with reagents that introduce the aminooxy and thiol functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under different conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.
Substitution: The thiol group can participate in substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the aminooxy group.
Substitution: Alkyl halides and other electrophiles can react with the thiol group to form various substituted products.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Formed from the oxidation of the thiol group under strong conditions.
Thioethers: Formed from substitution reactions involving the thiol group.
Scientific Research Applications
(S)-3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-containing proteins.
Medicine: Explored for its potential therapeutic applications, particularly in targeting thiol-containing enzymes.
Industry: Used in the development of sensors and other analytical tools due to its unique reactivity
Mechanism of Action
The mechanism of action of (S)-3-(Aminooxy)butane-1-thiol involves its interaction with thiol-containing molecules. The thiol group can form disulfide bonds with other thiols, while the aminooxy group can participate in various chemical reactions, potentially inhibiting enzymes or modifying proteins .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Lacks the aminooxy group, making it less versatile in certain chemical reactions.
4-Amino-1-butanethiol: Contains an amino group instead of an aminooxy group, leading to different reactivity and applications.
Uniqueness
(S)-3-(Aminooxy)butane-1-thiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-[(2S)-4-sulfanylbutan-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3/t4-/m0/s1 |
InChI Key |
ZBWASMUZSLYFQT-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCS)ON |
Canonical SMILES |
CC(CCS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
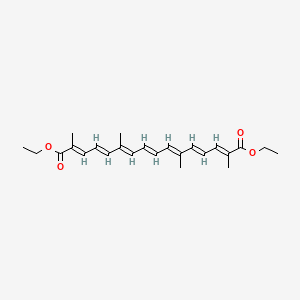
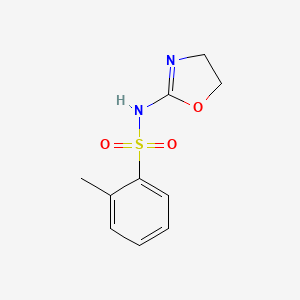

![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
